![molecular formula C15H19N5O4S B2737581 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide CAS No. 2097919-94-1](/img/structure/B2737581.png)
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
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Overview
Description
Synthesis Analysis
The synthetic route for this compound involves several steps, including cyclization reactions, functional group transformations, and condensation reactions. A detailed synthesis scheme is available in the literature .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzothiadiazole ring fused with a cyclopropyl group. The imidazolidine-1-carboxamide moiety is attached to the benzothiadiazole ring via an ethyl linker. The three-dimensional arrangement of atoms and bond angles significantly influences its properties .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly documented, it likely participates in various reactions typical of amides, such as hydrolysis, amidation, and nucleophilic substitution. Further investigation is needed to explore its reactivity and potential applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
- The 1,2,4-benzothiadiazine-1,1-dioxide scaffold exhibits antimicrobial properties. Researchers have explored derivatives of this compound for their ability to combat bacterial and fungal infections .
- The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been investigated as a positive allosteric modulator of AMPA receptors. These receptors play a crucial role in synaptic transmission and memory formation .
Antimicrobial Activity
Modulation of AMPA Receptors
Safety and Hazards
- Human Exposure : Avoid human exposure; it is not intended for human or veterinary use .
properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c21-14-16-7-9-18(14)15(22)17-8-10-19-12-3-1-2-4-13(12)20(11-5-6-11)25(19,23)24/h1-4,11H,5-10H2,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEIQZDIIYFMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)N4CCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
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